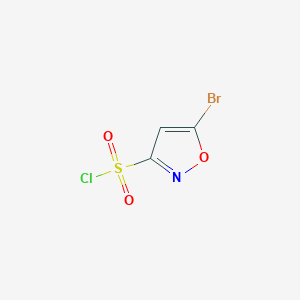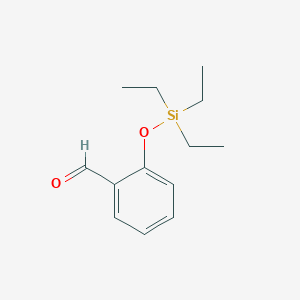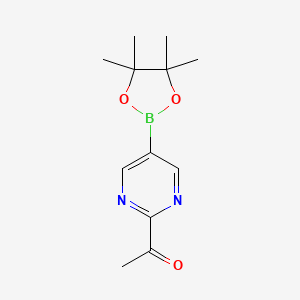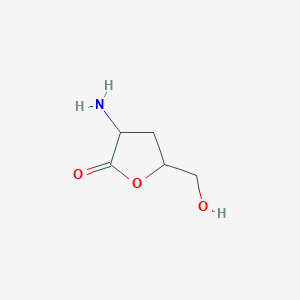
3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one is an organic compound characterized by its unique furan ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C5H9NO3, and it features both amino and hydroxymethyl functional groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino alcohols with dihydrofuran derivatives in the presence of catalysts. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities while maintaining high purity. The use of automated systems and advanced catalysts can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-Amino-5-formylfuran-2(3H)-one or 3-Amino-5-carboxyfuran-2(3H)-one.
Reduction: Formation of 3-Amino-5-(hydroxymethyl)tetrahydrofuran.
Substitution: Formation of various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in redox reactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, making the compound valuable in drug design and biochemical research.
Comparison with Similar Compounds
3-Amino-2(3H)-furanone: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
5-Hydroxymethyl-2-furanone: Lacks the amino group, affecting its ability to form hydrogen bonds and participate in certain reactions.
3-Amino-5-methylfuran-2(3H)-one:
Uniqueness: 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one is unique due to the presence of both amino and hydroxymethyl groups, which confer a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-amino-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H9NO3/c6-4-1-3(2-7)9-5(4)8/h3-4,7H,1-2,6H2 |
InChI Key |
FOICHKLRYYWTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C1N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


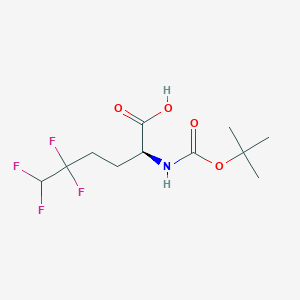
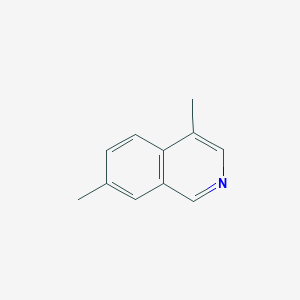
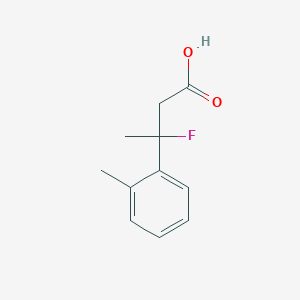
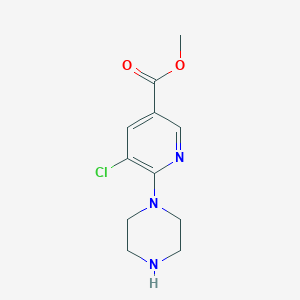
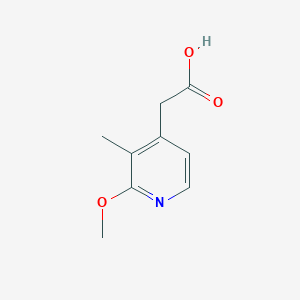
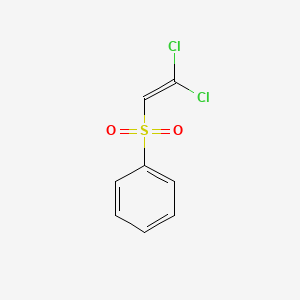
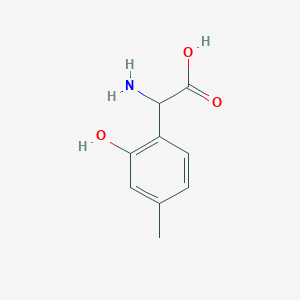
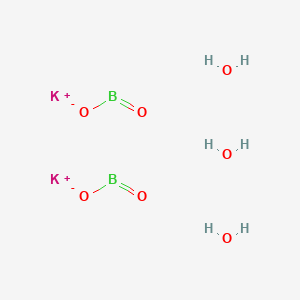
![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)


